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molecular formula C2H4O3<br>C2H4O3<br>HOCH2COOH B6592874 Glycolic acid CAS No. 26124-68-5

Glycolic acid

Cat. No. B6592874
M. Wt: 76.05 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07255868B2

Procedure details

Cationic poly(lactic acid, glycolic acid) microcarriers (cPLGA) were prepared as follows. 0.875 g of poly (D,L-lactide-co-glycolide) 50:50 polymer (Boehringer Mannheim, Indianapolis, Ind.) with an intrinsic viscosity of 0.41 dl/g (0.1%, chloroform, 25° C.) was dissolved in 7.875 g of methylene chloride at 10% w/w concentration, along with 0.3 g of DOTAP. The clear organic phase was then emulsified into 500 ml of PVA aqueous solution (0.35% w/v) by homogenization at 4000 rpm for 30 minutes at room temperature using a laboratory mixer (Silverson L4R, Silverson Instruments). System temperature was then raised to 40° C. by circulating hot water through the jacket of the mixing vessel. Simultaneously, the stirring rate was reduced to 1500 rpm, and these conditions were maintained for 2 hours to extract and evaporate methylene chloride. The microsphere suspension was allowed to cool down to room temperature with the help of circulating cold water.
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.875 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:9]C(=O)C(C)[O:5][C:3]1=[O:4].[CH2:11]1[O:18]C(=O)C[O:14][C:12]1=[O:13].C(Cl)(Cl)Cl.CCCCCCCC/C=C\CCCCCCCC(OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)C[N+](C)(C)C)=O.O>C(Cl)Cl>[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9].[C:12]([OH:14])(=[O:13])[CH2:11][OH:18] |f:0.1|

Inputs

Step One
Name
Quantity
0.875 g
Type
reactant
Smiles
CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.3 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Name
Quantity
7.875 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
these conditions were maintained for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
to extract
CUSTOM
Type
CUSTOM
Details
evaporate methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature with the help

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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